molecular formula C12H19N3OS B8111640 N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide

N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide

Cat. No.: B8111640
M. Wt: 253.37 g/mol
InChI Key: TUGFPTIEIKYHSY-UHFFFAOYSA-N
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Description

N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is a complex organic compound belonging to the thiazolo[4,5-d]azepine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the azepine moiety. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

  • N-Isobutyl-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepine-2-carboxamide

  • N-Isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-d]azepine-2-carboxamide

  • N-Isobutyl-5,6,7,8-tetrahydro-4H-imidazo[4,5-d]azepine-2-carboxamide

Uniqueness: N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide stands out due to its unique thiazole ring, which imparts distinct chemical and biological properties compared to its isoxazole, pyrazole, and imidazole counterparts.

Properties

IUPAC Name

N-(2-methylpropyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8(2)7-14-11(16)12-15-9-3-5-13-6-4-10(9)17-12/h8,13H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGFPTIEIKYHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NC2=C(S1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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